molecular formula C16H17ClN2O3 B2445248 2-(Nicotinamido)ethyl 2-phenylacetate hydrochloride CAS No. 463933-67-7

2-(Nicotinamido)ethyl 2-phenylacetate hydrochloride

Cat. No.: B2445248
CAS No.: 463933-67-7
M. Wt: 320.77
InChI Key: RRRMUSVBESYWEB-UHFFFAOYSA-N
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Description

2-(Nicotinamido)ethyl 2-phenylacetate hydrochloride is an organic compound that combines the structural features of nicotinamide and phenylacetate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Nicotinamido)ethyl 2-phenylacetate hydrochloride typically involves the esterification of 2-phenylacetic acid with 2-(nicotinamido)ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Nicotinamido)ethyl 2-phenylacetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Nicotinamido)ethyl 2-phenylacetate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Nicotinamido)ethyl 2-phenylacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Nicotinamido)ethyl acetate
  • 2-Phenylacetate derivatives
  • Nicotinamide derivatives

Uniqueness

2-(Nicotinamido)ethyl 2-phenylacetate hydrochloride is unique due to its combined structural features of nicotinamide and phenylacetate, which may confer distinct biological activities and chemical properties. Its dual functionality allows for diverse applications in research and industry, making it a valuable compound for further study.

Properties

IUPAC Name

2-(pyridine-3-carbonylamino)ethyl 2-phenylacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3.ClH/c19-15(11-13-5-2-1-3-6-13)21-10-9-18-16(20)14-7-4-8-17-12-14;/h1-8,12H,9-11H2,(H,18,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRMUSVBESYWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OCCNC(=O)C2=CN=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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